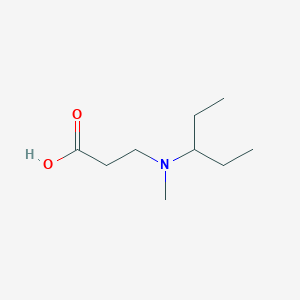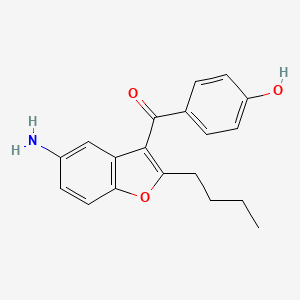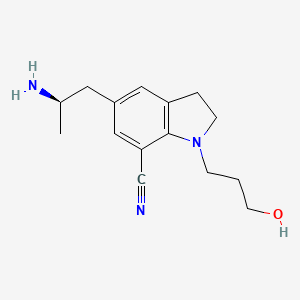
(R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of functional groups such as an amino group, a hydroxypropyl group, and a carbonitrile group contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the amino group, hydroxypropyl group, and carbonitrile group through various chemical reactions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the carbonitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile can be compared with other indoline derivatives that have similar functional groups.
- Examples include ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxamide and ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carboxylate.
Uniqueness
The uniqueness of ®-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
5-[(2R)-2-aminopropyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C15H21N3O/c1-11(17)7-12-8-13-3-5-18(4-2-6-19)15(13)14(9-12)10-16/h8-9,11,19H,2-7,17H2,1H3/t11-/m1/s1 |
Clave InChI |
NTHVXWLZYPFWIW-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N |
SMILES canónico |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)

![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
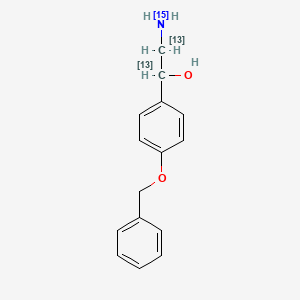

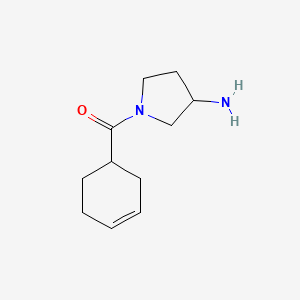
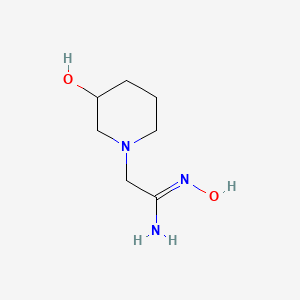
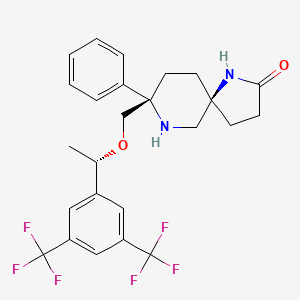

![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
